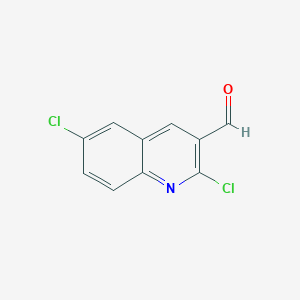

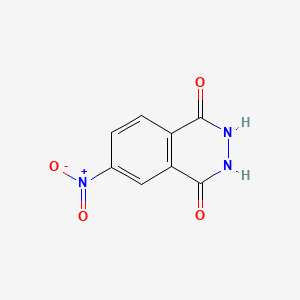

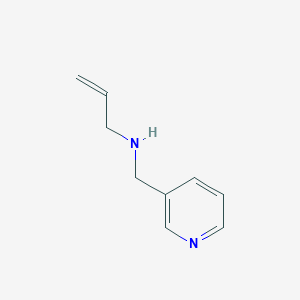

![molecular formula C12H16O2S B1351885 2-[(3-Methylbutyl)thio]benzoic acid CAS No. 17839-63-3](/img/structure/B1351885.png)

2-[(3-Methylbutyl)thio]benzoic acid

Vue d'ensemble

Description

2-[(3-Methylbutyl)thio]benzoic acid, also known as MTB, is a widely used organic compound in both scientific research and laboratory experiments. It is a derivative of benzoic acid, which is a carboxylic acid found naturally in many plants. MTB is a valuable compound due to its unique properties, such as its high solubility in water and its low volatility. It is also known for its stability and low toxicity, making it an ideal choice for laboratory experiments and scientific research.

Applications De Recherche Scientifique

Structural Analysis and Molecular Interactions

One intriguing application of compounds closely related to 2-[(3-Methylbutyl)thio]benzoic acid involves their structural analysis and understanding of molecular interactions. For example, the study of (2S)-2-(3-Benzoylthioureido)-3-methylbutyric acid by Ngah et al. (2005) focuses on the cis and trans configurations of the 3-methylbutyric acid and benzoyl fragments, respectively. This research contributes to the broader knowledge of molecular structures and their stabilization mechanisms via intermolecular hydrogen bonds, forming zigzag chains in the crystal structure (Ngah, Shah, Kassim, & Yamin, 2005).

Chemical Synthesis and Optimization

Further, the field of chemical synthesis and optimization significantly benefits from studies on derivatives of this compound. Majer et al. (2006) explored thiol-based inhibitors for glutamate carboxypeptidase II, demonstrating the potential of such derivatives in enhancing potency and selectivity through structural modifications. This research underscores the importance of this compound derivatives in developing more effective therapeutic agents (Majer et al., 2006).

Environmental and Biological Applications

Benzoic acid and its derivatives, including those structurally related to this compound, find extensive applications in environmental and biological studies. Del Olmo, Calzada, and Nuñez (2017) discussed the widespread occurrence, uses, and potential public health concerns of benzoic acid derivatives. Their review highlights the critical role of these compounds in understanding and managing their impact on health and the environment (del Olmo, Calzada, & Nuñez, 2017).

Stress Tolerance in Plants

Investigations into the functional roles of benzoic acid derivatives in plants offer insights into their potential applications in agriculture. Senaratna et al. (2004) found that benzoic acid and its derivatives induce multiple stress tolerances in plants, suggesting these compounds could be used to enhance crop resilience to environmental stresses (Senaratna, Merritt, Dixon, Bunn, Touchell, & Sivasithamparam, 2004).

Analyse Biochimique

Biochemical Properties

2-[(3-Methylbutyl)thio]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with enzymes involved in the metabolism of fatty acids, thereby influencing lipid metabolism. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Additionally, it can affect cell signaling pathways by interacting with receptors or signaling molecules, thereby altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of target proteins, thereby affecting downstream signaling events and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, which may be due to the accumulation of degradation products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular responses. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including alterations in liver and kidney function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of lipids and other biomolecules. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound has been shown to inhibit the activity of enzymes involved in fatty acid oxidation, leading to changes in lipid metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

2-(3-methylbutylsulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACLGFBCPUCMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293609 | |

| Record name | 2-[(3-Methylbutyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17839-63-3 | |

| Record name | 2-[(3-Methylbutyl)thio]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17839-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-Methylbutyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

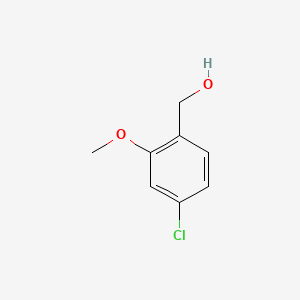

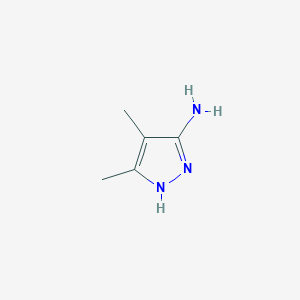

![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)

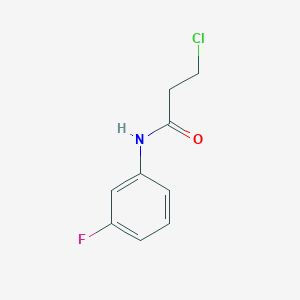

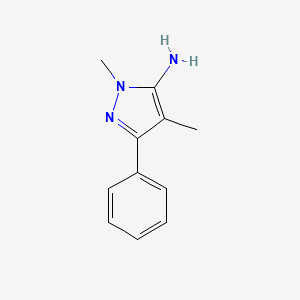

![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)

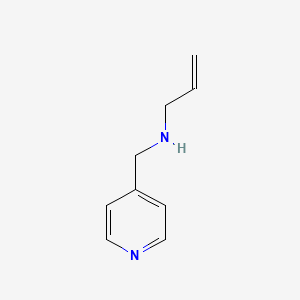

![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)